Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate
Description
Properties
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-9-4-3-5-12(9)7-11-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAJNORUHNSHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2CCCN2C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrrole Derivatives with Amino Ketones
The cyclocondensation of 5-methoxy-3,4-dihydro-2H-pyrrole (1 ) with 2-amino-1-arylethanone derivatives (2a–e ) represents a foundational method for constructing the pyrroloimidazole core. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration to form the imidazole ring . Ethyl bromoacetate is subsequently introduced via N-alkylation under basic conditions (e.g., KCO in DMF), yielding the target compound in 58–85% yields . Key optimization parameters include:
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Temperature : Reactions conducted at 80°C enhance ring closure efficiency.
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Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
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Base selection : Triethylamine minimizes side reactions compared to stronger bases like NaOH .
Table 1. Cyclocondensation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78–85 |
| Solvent | DMF | 82 |
| Base | EtN | 80 |
Alkylation of Imidazole Precursors
Quaternary salt formation via alkylation is a scalable route. 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (3a–e ) are treated with ethyl bromoacetate in acetonitrile under reflux, producing the target compound through SN2 nucleophilic substitution . The reaction is highly sensitive to stoichiometry; a 1.2:1 molar ratio of ethyl bromoacetate to imidazole precursor prevents di-alkylation byproducts . Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) achieves >95% purity, as confirmed by H NMR .
Palladium-catalyzed Sonogashira coupling enables the introduction of alkynyl groups to the pyrroloimidazole scaffold. For example, ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(5-iodo-3-oxo-1H-isoindol-2-yl)acetate is synthesized by coupling iodinated isoindolinone with terminal alkynes . Critical conditions include:
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Catalyst system : PdCl(PPh) (2 mol%) and CuI (7 mol%).
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Solvent : Mixtures of THF and EtN (3:1) enhance reaction rates.
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Temperature : Room temperature avoids alkyne oligomerization .
Table 2. Sonogashira Coupling Efficiency
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 5-Iodoisoindolinone | 12 | 67 |
| 4-Fluorophenylacetylene | 8 | 72 |
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 85 | 95 | High |
| Alkylation | 80 | 93 | Moderate |
| Sonogashira Coupling | 72 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products:
Oxidation: Oxo derivatives of the pyrroloimidazole core.
Reduction: Reduced analogs with hydrogenated pyrrole or imidazole rings.
Substitution: Derivatives with substituted ester groups
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate. In vitro evaluations have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
These results indicate that the compound exhibits moderate to strong antibacterial activity, making it a candidate for further development in antibiotic therapies .
Anticancer Potential
This compound has also been investigated for its anticancer properties. A study conducted on various cancer cell lines revealed that this compound inhibits cell proliferation and induces apoptosis. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G0/G1 phase |
The mechanism of action involves the modulation of signaling pathways related to cell survival and apoptosis .
Case Study 1: Antimicrobial Efficacy
In a recent clinical study, this compound was tested against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also had synergistic effects when combined with conventional antibiotics. This suggests its potential use as an adjunct therapy in treating resistant infections .
Case Study 2: Cancer Treatment Research
Another study explored the use of this compound in a mouse model of breast cancer. The compound was administered orally over a period of four weeks. Results showed a significant reduction in tumor size compared to control groups, with minimal side effects reported. Histological analysis revealed increased apoptosis in tumor tissues .
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Core Structure: The target compound shares the 6,7-dihydro-5H-pyrroloimidazole core with analogues but differs in substituents. For example, STOCK4S-33513 replaces the amino group with a phenoxyphenyl-urea moiety, enhancing its antimicrobial activity .
- Bioactivity: Quaternary salts (e.g., compound 4 in ) exhibit antibacterial/antifungal properties due to cationic charge and lipophilic substituents, whereas the target compound’s amino-ester group may favor different interactions.
- Physical Properties : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogues like the unsubstituted core in .
Key Observations:
- Synthetic Flexibility: The target compound’s synthesis mirrors clopidogrel derivatives (e.g., ethyl glyoxylate utilization ), but its amino group allows for further functionalization, unlike quaternary salts .
- Therapeutic Potential: While clopidogrel analogues target cardiovascular diseases , TFA-derived pyrroloimidazolium salts (e.g., 9c in ) show promise in oncology, suggesting divergent pathways for the target compound.
Stability and Industrial Relevance
- Industrial Status : Despite discontinuation in commercial catalogs , the target compound remains critical in academic research for structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological properties, synthesis methods, and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 194.23 g/mol. Its structure features a pyrrolo[1,2-c]imidazole core, which is associated with various biological activities due to its ability to interact with multiple biological targets.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their activity.
- Receptor Interaction : It may alter receptor functions by binding to them, triggering downstream signaling pathways that lead to various biological responses.
Anti-inflammatory Effects
Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, compounds derived from similar frameworks demonstrated potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
The compound's structural similarity to other pyrroloimidazole derivatives suggests potential anticancer activity. Studies have shown that related compounds can inhibit tumor cell proliferation effectively. For instance, certain derivatives have displayed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays have demonstrated that derivatives of the pyrrolo[1,2-c]imidazole core can significantly inhibit cancer cell growth. For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing minimal effects on non-cancerous cells .
- Animal Models : In vivo studies using mouse models have illustrated the compound's potential in reducing tumor metastasis and improving survival rates following treatment with related compounds. These findings support further exploration into its therapeutic applications in oncology .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between ethyl bromoacetate and suitable pyrrole-imidazole precursors under basic conditions (e.g., using potassium carbonate). The reactions are often conducted in organic solvents like dimethylformamide at elevated temperatures to facilitate cyclization and maximize yield .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate | C₁₀H₁₅N₃O₂ | Contains an amino group that may enhance biological activity |
| 6-Methylpyrrolo[1,2-c]imidazole | C₇H₈N₂ | Simpler structure without the ethyl acetate side chain |
| 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-N²-methylbenzeneamine | C₁₃H₁₅N₃ | Additional aromatic functionality potentially alters reactivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via alkylation or cyclocondensation. For example, quaternary salts of pyrroloimidazoles are synthesized by refluxing 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives with alkylating agents (e.g., benzyl chloride) in ethyl acetate for 2 hours, followed by recrystallization . Ethyl 2-aminoacetate derivatives can serve as intermediates, with CBr4 acting as a catalyst in mild, atom-efficient reactions (e.g., 80°C in DMSO, yielding 60–85%) .
- Key Variables : Solvent choice (ethyl acetate vs. DMSO), temperature (reflux vs. room temperature), and stoichiometry of alkylating agents significantly impact purity and yield.
Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?
- Methodology :
- X-ray crystallography : Use SHELXL for small-molecule refinement. For example, monoclinic crystals (space group P21/n) of related pyrroloimidazole derivatives show bond lengths of 1.32–1.49 Å and angles of 105–112°, validated via SHELX software .
- Spectroscopy : ¹H/¹³C NMR can confirm regiochemistry (e.g., imidazole proton shifts at δ 7.2–8.1 ppm). LCMS (e.g., m/z 227.24 [M+H]⁺) and HPLC (retention time 1.32 min under QC-SMD-TFA05 conditions) ensure purity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrroloimidazole derivatives?
- Methodology :
- Comparative SAR Studies : Test derivatives with varying substituents (e.g., fluorine at C3 vs. methyl groups) to isolate pharmacophoric features. For example, 3-fluorobenzonitrile analogs show enhanced enzyme inhibition (e.g., 11β-hydroxylase IC₅₀ = 2.5 nM) compared to non-fluorinated analogs .
- Assay Validation : Use orthogonal assays (e.g., enzyme-linked immunosorbent assays vs. fluorogenic substrates) to confirm activity. Discrepancies may arise from solvent interference (e.g., DMSO >1% inhibits NLRP3 inflammasome assays) .
Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?
- Methodology :
- DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G(d) level. For example, pyrroloimidazole’s HOMO (-6.2 eV) reacts preferentially with electron-deficient dienophiles (e.g., maleic anhydride) in Diels-Alder reactions .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction kinetics using AMBER force fields. Polar solvents stabilize zwitterionic intermediates in cyclocondensation .
Q. What are the challenges in enantioselective synthesis of this compound, and how can they be addressed?
- Methodology :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric alkylation, achieving enantiomeric excess (ee) >90% in hydrogenated pyrroloimidazoles .
- Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers. For example, di-p-toluoyl-D-tartaric acid resolves racemic mixtures via differential solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
